4-Methyl-octahydropyrrolo[3,4-c]pyrrole
Description
4-Methyl-octahydropyrrolo[3,4-c]pyrrole is a bicyclic amine featuring a fused pyrrolidine-pyrrolidine scaffold with a methyl substituent at the 4-position. Synonyms include 3-methyl-3,7-diazabicyclo[3.3.0]octane and (3aR,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole .
This compound has garnered attention due to its role in synthesizing derivatives with therapeutic applications, such as orexin receptor modulation (e.g., insomnia treatment) and anti-inflammatory activity via cyclooxygenase (COX) and lipoxygenase (LOX) inhibition . Its stereochemical complexity and ability to accommodate diverse substituents make it a versatile scaffold for medicinal chemistry.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-methyl-1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C7H14N2/c1-5-7-4-8-2-6(7)3-9-5/h5-9H,2-4H2,1H3 |
InChI Key |
FIDQLOFMUAFMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CNCC2CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Physicochemical and Pharmacokinetic Properties
- The 4-methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, as seen in orexin modulators .
- Thiazole-containing derivatives exhibit improved solubility due to polar heterocycles, whereas phenylpiperazine substituents in Mannich bases increase lipophilicity, enhancing blood-brain barrier penetration .
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